Bacteriophage T4 is a well-studied virus that infects Escherichia coli, classified under the family Myoviridae within the order Caudovirales. This bacteriophage is notable for its complex structure and sophisticated life cycle, which has made it a model organism in molecular biology and genetics. The T4 bacteriophage has a double-stranded DNA genome that is approximately 168,903 base pairs long, encoding around 289 proteins .
The synthesis of bacteriophage T4 involves several key steps that occur within the host cell after infection. The assembly of T4 is divided into three main pathways: head assembly, tail assembly, and the assembly of long tail fibers. Each component is synthesized independently before being assembled into a mature phage .
The life cycle of bacteriophage T4 involves various biochemical reactions during its replication and assembly processes. Key reactions include:
The initiation of DNA replication occurs through specialized structures known as origins of replication found within the T4 genome. These structures allow for efficient synthesis of new viral genomes during infection .
Bacteriophage T4 attaches to the surface of Escherichia coli using its long tail fibers, which recognize specific receptors on the bacterial cell wall. Once attached, the phage injects its DNA into the host cell through its contractile tail.
Bacteriophage T4 exhibits stability under various environmental conditions but is sensitive to extreme pH levels and high temperatures. Its structural integrity is maintained by protein-protein interactions that stabilize its capsid.
The genetic material of T4 is composed of double-stranded DNA, which is encapsulated in a protein coat that protects it from nucleases in the environment. The interactions between viral proteins and host cellular components are critical for successful infection and replication .
Bacteriophage T4 has several scientific applications:
Bacteriophage T4 gene 12 protein (gp12) is an essential structural component of the T4 phage tail, playing critical roles in host recognition and infection initiation. As a member of the Myoviridae family, T4 possesses a contractile tail whose assembly and function depend on precisely coordinated interactions among numerous protein subunits, with gp12 contributing directly to the baseplate apparatus [1] [6].
The identification and initial characterization of gp12 emerged from foundational studies on T4 morphogenesis in the 1970s:
Table 1: Key Characteristics of Bacteriophage T4 Gene 12 Protein
Property | Value | Method of Determination |
---|---|---|
Molecular Weight | 55,000 Da | SDS-PAGE electrophoresis |
Structural Location | Tail baseplate | Mutant assembly analysis |
Gene Symbol | gp12 | Genetic complementation |
Copy Number per Virion | ~6 molecules | Quantitative autoradiography |
Gene 12 resides within a tightly coordinated genetic module essential for tail assembly:
Table 2: Genomic Parameters of Bacteriophage T4 Gene 12
Parameter | Detail |
---|---|
Genome Coordinates | 21,400 – 21,950 bp |
Transcript Timing | Late (post-DNA replication) |
Operon Partners | Genes 10, 11, 13, 14 |
Codon Adaptation Index | 0.72 (optimized for E. coli tRNA pools) |
Gp12 enables critical mechanical and regulatory functions during infection:
Gp12’s absence (via gene knockout) yields virions with detached tails and paralyzed baseplates, confirming its irreplaceable role in infectivity [8]. Its position at the host-pathogen interface makes it a key determinant of T4’s efficacy against antibiotic-resistant E. coli strains in therapeutic contexts [10].
Compound Names Mentioned:
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